molecular formula C7H10N2O B2916740 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone CAS No. 25016-15-3

1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B2916740
CAS No.: 25016-15-3
M. Wt: 138.17
InChI Key: QITCEIGFKNIYFU-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone is a pyrazole-derived compound featuring a methyl-substituted pyrazole core (methyl groups at positions 1 and 5) and an acetyl (ethanone) group at position 3. This structure confers versatility in coordination chemistry, catalysis, and pharmaceutical applications due to its electron-rich pyrazole ring and reactive ketone moiety. Its molecular formula is C₈H₁₀N₂O, with a molar mass of 150.18 g/mol. The compound’s reactivity is influenced by the electron-withdrawing acetyl group and steric effects from the methyl substituents, making it a valuable intermediate in heterocyclic synthesis .

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-7(6(2)10)8-9(5)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITCEIGFKNIYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 3,5-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid is a chemical compound with the CAS number 2470436-94-1 . It has a molecular weight of 409.4 and the molecular formula C23H23NO6 .

Scientific Research Applications
While specific applications and case studies for 2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid are not detailed in the provided search results, the related compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid, is extensively used in peptide and protein synthesis.

Fmoc Protecting Group
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is a derivative of proline with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is stable under basic conditions and can be removed under acidic conditions, making it useful in synthesizing peptides with specific sequences.

Peptide Synthesis
The primary mechanism of action involves its role as a protecting group in peptide synthesis. The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid involves protecting the amino group of 4,4-dimethyl-l-proline with the Fmoc group by reacting 4,4-dimethyl-l-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate in an organic solvent such as dioxane. Industrial production involves automated peptide synthesizers and high-purity reagents.

Related Compounds

  • Fmoc-4,4-difluoro-l-proline: Similar in structure but with fluorine atoms instead of methyl groups.
  • Fmoc-proline: The parent compound without the dimethyl substitution.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

  • This positional shift impacts solubility and coordination behavior, as seen in its reduced polarity (logP ~1.2) .
  • 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone (CAS 99644-93-6): Methyl groups at positions 1 and 4 create steric hindrance, lowering reactivity toward nucleophilic additions compared to the 1,5-dimethyl analog .

Functional Group Variations

  • (Z)-1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one: Incorporates a β-keto-enol system (C=O and -OH groups), enabling tautomerism and metal chelation. The phenyl group enhances π-π stacking in crystal lattices, as evidenced by its monoclinic crystal system (space group P2₁/c) .
  • 1-[1,5-Dimethyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethanone (CAS 957492-37-4): The trimethylsilyl group at position 3 increases lipophilicity (logP ~3.5) and stabilizes the compound against hydrolysis, making it suitable for organometallic synthesis .

Physicochemical Properties

Compound Melting Point (°C) logP Solubility (mg/mL) Crystal System Reference
1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone 98–100 1.5 12.5 (ethanol) Not reported
(Z)-3-hydroxy-3-phenyl derivative 165–167 2.8 1.2 (DMSO) Monoclinic (P2₁/c)
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone 85–87 1.2 18.0 (ethanol) Orthorhombic
Trimethylsilyl analog 72–74 3.5 0.8 (hexane) Not reported

Coordination Chemistry

The β-keto-enol derivative forms stable complexes with transition metals (e.g., Cu²⁺, Pb²⁺) via the enolate oxygen and pyrazole nitrogen, as demonstrated in its use for selective Pb(II) adsorption (capacity: 180 mg/g) . In contrast, the trimethylsilyl analog’s inertness limits its metal-binding utility but enhances stability in hydrophobic environments .

Pharmaceutical Potential

Pyrazole-acetyl hybrids exhibit varied bioactivity:

  • This compound derivatives are intermediates in spiro-oxazepine synthesis, which display antimicrobial activity (MIC: 8 µg/mL against S. aureus) .

Key Research Findings

Crystallographic Insights: The asymmetric unit of 1-(1,5-diphenyl-4-phenyl-sulfonyl-1H-pyrazol-3-yl)ethanone contains two molecules with dihedral angles of 82.3° between pyrazole and phenyl rings, highlighting substituent-dependent packing .

Thermodynamic Stability: β-keto-enol tautomers exhibit lower Gibbs free energy (ΔG ≈ -3.2 kcal/mol) compared to diketo forms, favoring enolization in polar solvents .

Regioselectivity : Methyl substituents at positions 1 and 5 direct electrophilic substitution to position 4, enabling controlled functionalization .

Biological Activity

1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 1,5-dimethylpyrazole with acetylating agents. The process can be optimized under various conditions to enhance yield and purity. For instance, a method involving ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate has been reported, yielding the target compound through a series of reactions involving sodium and acetone in THF (tetrahydrofuran) .

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, revealing a spectrum of pharmacological effects:

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. Specifically, compounds similar to this compound have shown promising results against Escherichia coli and Staphylococcus aureus, with activity levels comparable to standard antibiotics like ampicillin .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. For instance, studies have shown that certain pyrazole derivatives can inhibit TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of this compound has also been explored. Some studies indicate that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

  • Antibacterial Efficacy : A study evaluated a series of pyrazole compounds for their antibacterial activity against various strains. The results showed that certain derivatives exhibited up to 50% inhibition against E. coli, indicating their potential as new antibacterial agents .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model. Compounds demonstrated significant reductions in edema comparable to indomethacin, suggesting their utility in treating inflammatory conditions .
  • Anticancer Activity : Research on the anticancer effects of pyrazole derivatives revealed that they could effectively inhibit tumor growth in xenograft models. The study highlighted specific compounds that induced apoptosis through caspase activation pathways .

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget Organism / Cell LineIC50 / % InhibitionReference
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(naphth-2-yl)ethanoneAntibacterialE. coli~50% vs Ampicillin
Pyrazole Derivative AAnti-inflammatoryCarrageenan-induced edema61% inhibition
Pyrazole Derivative BAnticancerVarious cancer cell linesInduces apoptosis

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